molecular formula C9H12N2O2 B1381556 2-Methoxy-6-(methylamino)benzamide CAS No. 1369776-22-6

2-Methoxy-6-(methylamino)benzamide

Cat. No.: B1381556
CAS No.: 1369776-22-6
M. Wt: 180.2 g/mol
InChI Key: HYDCNQLKQKRCKO-UHFFFAOYSA-N
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Description

2-Methoxy-6-(methylamino)benzamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Neuroleptic Activity

2-Methoxy-6-(methylamino)benzamide and related compounds have been investigated for their neuroleptic activity. For example, in a study conducted by Iwanami et al. (1981), benzamides were synthesized and evaluated for inhibitory effects on stereotyped behavior in rats, indicating potential as neuroleptic drugs with fewer side effects for treating psychosis (Iwanami et al., 1981).

Molecular Structure and Antioxidant Activity

The molecular structure of this compound derivatives has been studied using X-ray diffraction and density functional theory. Demir et al. (2015) analyzed a novel benzamide's structure and evaluated its antioxidant properties, contributing to the understanding of its chemical reactivity and potential applications in biochemistry (Demir et al., 2015).

Antipsychotic Agents and Dopamine Receptor Binding

This compound has been a subject of interest in the synthesis of antipsychotic agents. Högberg et al. (1990) synthesized and evaluated related compounds for their antidopaminergic properties, supporting the development of antipsychotic medications (Högberg et al., 1990).

Synthesis and Chemical Analysis

The synthesis of this compound derivatives has been explored for various pharmaceutical applications. Horikawa et al. (2001) described a practical synthesis route for a key intermediate derivative, highlighting process improvements and potential applications (Horikawa et al., 2001).

Potential in PET Imaging and Cancer Research

The compound and its derivatives have been studied for potential use in PET imaging for cancer diagnosis. Wang et al. (2013) synthesized a derivative as a PET agent for imaging B-Raf(V600E) in cancers, demonstrating its application in medical imaging and oncology research (Wang et al., 2013).

PI3K Inhibitors and Anticancer Agents

This compound derivatives have been investigated as novel structures for PI3K inhibitors and anticancer agents. Shao et al. (2014) synthesized and evaluated these compounds' antiproliferative activities, contributing to cancer treatment research (Shao et al., 2014).

Labeling for Biochemical Studies

The compound has been used in the synthesis of labeled agents for neuroleptic research. Tamazawa et al. (1984) described the synthesis of labeled derivatives of YM-09151-2, a potent neuroleptic agent, for metabolism and pharmacokinetics studies (Tamazawa & Arima, 1984).

QSAR Modeling on Dopamine D2 Receptor

QSAR modeling on this compound derivatives has been conducted to understand their binding affinity to dopamine D2 receptors, as studied by Samanta et al. (2005) (Samanta et al., 2005).

Glucokinase Activation in Diabetes Treatment

The compound's derivatives have been studied for their role as glucokinase activators, offering potential in treating type 2 diabetes mellitus. Park et al. (2014) identified a potent derivative with promising results in glucose uptake and glucokinase activity assays (Park et al., 2014).

Antiplatelet Agents

4-Methoxy-3-arylamido-N-(substitutedphenyl)benzamide derivatives, related to this compound, have been designed and synthesized as potential antiplatelet agents, as investigated by Liu et al. (2019) (Liu et al., 2019).

Targeting Melanoma with PET Probes

Radioactive probes derived from this compound have been synthesized for targeting melanoma in PET imaging. Garg et al. (2017) reported on the successful development of a probe for melanoma imaging, showcasing its clinical potential (Garg et al., 2017).

Properties

IUPAC Name

2-methoxy-6-(methylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-11-6-4-3-5-7(13-2)8(6)9(10)12/h3-5,11H,1-2H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDCNQLKQKRCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C(=CC=C1)OC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.